1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with sodium azide and an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)-1H-1,2,3-triazole: Similar structure but with additional methyl groups on the thiophene ring.
1-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole: Similar structure but with the triazole ring attached at a different position on the thiophene ring.
Uniqueness
1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene and triazole rings provides a versatile scaffold for further functionalization and optimization in various applications .
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(5-methylthiophen-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-2-7(5-13-6)3-12-4-8(9)10-11-12/h2,4-5H,3,9H2,1H3 |
InChI Key |
JDSDCUKLNCVDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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